molecular formula C16H13Cl B14216999 Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)- CAS No. 534619-04-0

Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)-

Cat. No.: B14216999
CAS No.: 534619-04-0
M. Wt: 240.72 g/mol
InChI Key: GXQLTPVTWBXOBW-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)- is a chemical compound with the molecular formula C16H13Cl It is a derivative of benzene, where a chlorine atom and a cyclopropylidenephenylmethyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with a chlorinated cyclopropylidenephenylmethyl group. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process might include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in ethanol at elevated temperatures.

    Electrophilic Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) for sulfonation.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of phenols or amines.

    Electrophilic Substitution: Formation of nitrobenzene or sulfonated benzene derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of cyclohexane derivatives.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-(cyclopropylidenephenylmethyl)- involves its interaction with molecular targets through various pathways:

    Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, leading to the

Properties

CAS No.

534619-04-0

Molecular Formula

C16H13Cl

Molecular Weight

240.72 g/mol

IUPAC Name

1-chloro-4-[cyclopropylidene(phenyl)methyl]benzene

InChI

InChI=1S/C16H13Cl/c17-15-10-8-14(9-11-15)16(13-6-7-13)12-4-2-1-3-5-12/h1-5,8-11H,6-7H2

InChI Key

GXQLTPVTWBXOBW-UHFFFAOYSA-N

Canonical SMILES

C1CC1=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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